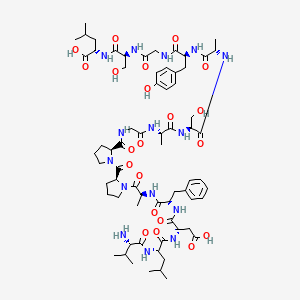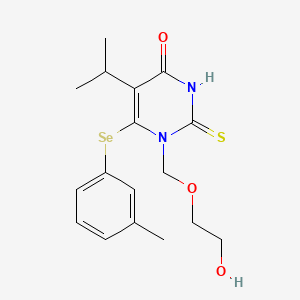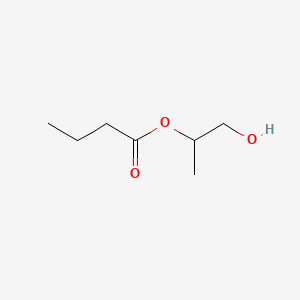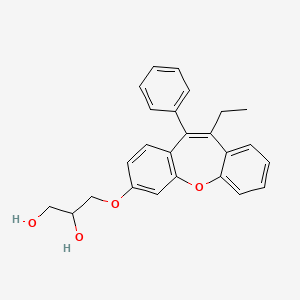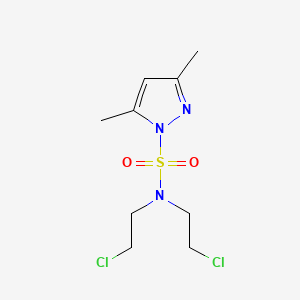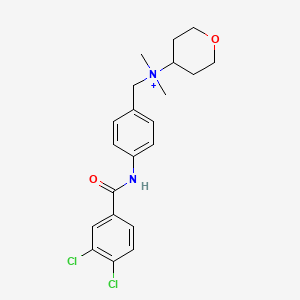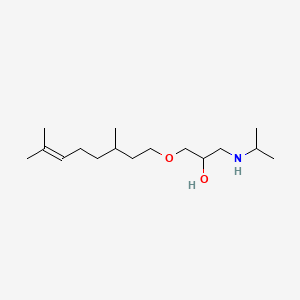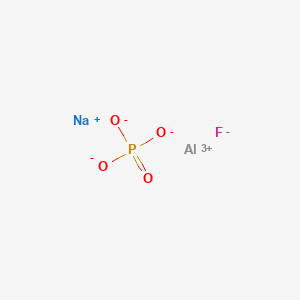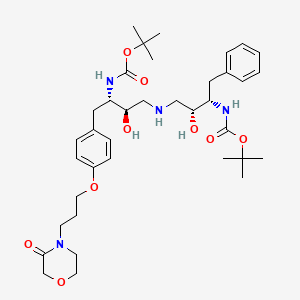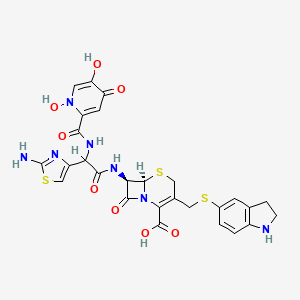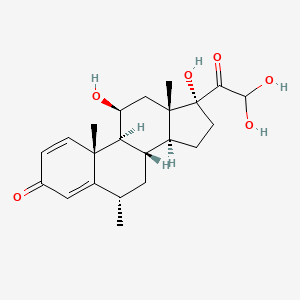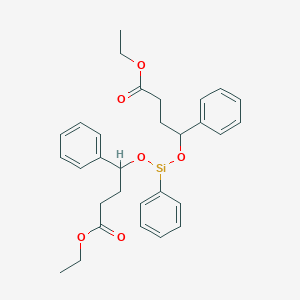
4,4'-((Phenylsilylene)dioxy)bis(4-phenylbutyric acid) diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-((Phenylsilylene)dioxy)bis(4-phenylbutyric acid) diethyl ester is a complex organic compound that features a phenylsilylene core with two phenylbutyric acid diethyl ester groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-((Phenylsilylene)dioxy)bis(4-phenylbutyric acid) diethyl ester typically involves the reaction of phenylsilylene with 4-phenylbutyric acid diethyl ester under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. Specific details on the reaction conditions, such as temperature, solvent, and time, are crucial for optimizing the yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory but optimized for efficiency and cost-effectiveness. This includes the use of industrial-grade solvents, catalysts, and equipment to ensure consistent quality and high yield.
Chemical Reactions Analysis
Types of Reactions
4,4’-((Phenylsilylene)dioxy)bis(4-phenylbutyric acid) diethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylsilylene oxides, while reduction could produce phenylsilylene hydrides.
Scientific Research Applications
4,4’-((Phenylsilylene)dioxy)bis(4-phenylbutyric acid) diethyl ester has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of advanced materials and as a component in various industrial processes
Mechanism of Action
The mechanism by which 4,4’-((Phenylsilylene)dioxy)bis(4-phenylbutyric acid) diethyl ester exerts its effects involves interactions with specific molecular targets and pathwaysDetailed studies on the molecular targets and pathways are essential for understanding its full mechanism of action .
Comparison with Similar Compounds
Similar Compounds
4,4’-Biphenyldiboronic acid bis(pinacol) ester: Similar in structure but with different functional groups.
4-Oxo-4-phenylbutyric acid: Shares the phenylbutyric acid moiety but lacks the silylene core.
Uniqueness
4,4’-((Phenylsilylene)dioxy)bis(4-phenylbutyric acid) diethyl ester is unique due to its phenylsilylene core, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
CAS No. |
85905-70-0 |
|---|---|
Molecular Formula |
C30H35O6Si |
Molecular Weight |
519.7 g/mol |
InChI |
InChI=1S/C30H35O6Si/c1-3-33-29(31)22-20-27(24-14-8-5-9-15-24)35-37(26-18-12-7-13-19-26)36-28(21-23-30(32)34-4-2)25-16-10-6-11-17-25/h5-19,27-28H,3-4,20-23H2,1-2H3 |
InChI Key |
WHCKFWSNRDLZIY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC(C1=CC=CC=C1)O[Si](C2=CC=CC=C2)OC(CCC(=O)OCC)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(Heptanoyloxymethyl)-2-(octanoyloxymethyl)-3-pentanoyloxypropyl] decanoate](/img/structure/B12775801.png)
